

5-Methyl-2(5H)-furanone chemical properties and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methyl-2(5H)-furanone

Cat. No.: B7821939

[Get Quote](#)

An In-depth Technical Guide to **5-Methyl-2(5H)-furanone** for Researchers and Drug Development Professionals

Introduction

5-Methyl-2(5H)-furanone, a member of the butenolide class of lactones, is a versatile chemical entity with significant applications in synthetic organic chemistry and the flavor and fragrance industry. Its chiral nature and inherent reactivity make it a valuable starting material and intermediate for the synthesis of complex bioactive molecules and natural products. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, tailored for professionals in research and drug development.

Nomenclature and Structural Elucidation

The systematic identification of a compound is fundamental to scientific communication. This section details the IUPAC name and structural features of **5-Methyl-2(5H)-furanone**.

IUPAC Name and Synonyms

The unequivocally recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 5-methylfuran-2(5H)-one^{[1][2]}.

It is also widely known by several other names, including:

- β -Angelica lactone^{[2][3][4]}

- 4-Hydroxy-2-pentenoic acid γ -lactone[2][3][4]
- 4-Methyl-2-buten-4-oxide[2][3][4]

The CAS Registry Number for **5-Methyl-2(5H)-furanone** is 591-11-7[1][2].

Chemical Structure

The structure consists of a five-membered unsaturated lactone (a furanone ring) with a methyl group at the 5-position. The "(5H)" designation indicates the position of the saturated carbon atom in the furanone ring, which in this case is where the methyl group is attached.

Caption: Chemical structure of **5-Methyl-2(5H)-furanone**.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is crucial for its handling, application, and analysis. The key properties of **5-Methyl-2(5H)-furanone** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₆ O ₂	[1][5]
Molecular Weight	98.10 g/mol	[1][4][6]
Appearance	Liquid	[7]
Boiling Point	209 °C	[3][7]
Melting Point	18 °C (some sources report <-17 °C)	[3][7]
Density	1.078 - 1.081 g/mL	[3][7]
Refractive Index	1.459 - 1.463	[3][7]
Solubility in Water	50 mg/mL at 15 °C	[7]
CAS Registry Number	591-11-7	[1]

Synthesis and Reactivity

The synthetic accessibility and reactivity profile of **5-Methyl-2(5H)-furanone** are central to its utility in research and development.

Synthetic Approaches

A notable synthesis of the chiral form, (+)-5(S)-methyl-2(5H)-furanone, commences from the readily available ethyl (S)-(-)-lactate. This multi-step process highlights a stereoselective approach to obtaining an enantiomerically pure product.[8]

The key steps in this synthesis are:

- Conversion of ethyl (S)-(-)-lactate to the corresponding aldehyde.[8]
- Stereoselective Wittig olefination of the aldehyde to yield a mixture of (E)- and (Z)-pentenoates.[8]
- Acid-catalyzed cyclization of the (Z)-pentenoate to afford the desired (+)-5(S)-methyl-2(5H)-furanone.[8]

Caption: Synthetic workflow for (+)-5(S)-methyl-2(5H)-furanone.

Reactivity Profile

The reactivity of **5-Methyl-2(5H)-furanone** is characterized by the functionalities present in its structure: the α,β -unsaturated ester and the chiral center at the 5-position.

- Nucleophilic Addition: The conjugated system is susceptible to Michael addition by various nucleophiles.
- Reduction: The double bond can be hydrogenated, for instance, using rhodium on alumina to produce the corresponding saturated lactone.[8]
- Use as a Chiral Synthon: The enantiomerically pure forms are valuable building blocks in the asymmetric synthesis of natural products. For example, it serves as a precursor for the synthesis of (S)-(+)-sulcatol, an aggregation pheromone.[8]

Applications in Research and Drug Development

The unique structural and chemical properties of **5-Methyl-2(5H)-furanone** and its derivatives have led to their use in several specialized areas.

- Flavor and Fragrance: It is recognized for its sensory properties and is used as a flavoring agent in the food industry.[7]
- Synthesis of Bioactive Compounds: As a chiral building block, it is instrumental in the synthesis of various natural products and bioactive molecules.[8] Related furanone structures have been investigated for their potential antimicrobial properties.[9]
- Pharmaceutical Intermediates: The furanone core is present in numerous pharmacologically active compounds, making its derivatives valuable intermediates in drug discovery and development.

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of (+)-5(S)-methyl-2(5H)-furanone from its pentenoate precursor, adapted from published literature.[8]

Acid-Catalyzed Cyclization of (Z)-pentenoate

Objective: To synthesize (+)-5(S)-methyl-2(5H)-furanone via the cyclization of the corresponding (Z)-pentenoate.

Materials:

- (Z)-pentenoate intermediate
- Methanol (MeOH)
- Sulfuric acid (30%)
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- Dissolve the (Z)-pentenoate (1.02 g, 4.72 mmol) in methanol (5 mL).[8]
- To this solution, add a catalytic amount of 30% sulfuric acid (6 drops).[8]
- Stir the reaction mixture at room temperature for 1 hour.[8]
- Quench the reaction by adding a saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic phase over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography to yield (+)-5(S)-methyl-2(5H)-furanone.

Spectral Data

Characterization of **5-Methyl-2(5H)-furanone** is typically achieved through various spectroscopic techniques. The National Institute of Standards and Technology (NIST) provides reference mass spectrometry and gas chromatography data for this compound.[2][10]

- Mass Spectrometry (Electron Ionization): The mass spectrum provides information about the fragmentation pattern of the molecule, which is crucial for its identification.[2]
- Gas Chromatography: Retention indices on both polar and non-polar columns are available, aiding in the separation and identification of this compound in complex mixtures.[10][11]

Conclusion

5-Methyl-2(5H)-furanone is a compound of significant interest due to its versatile chemical nature and its role as a valuable synthon. Its well-defined physicochemical properties, established synthetic routes, and diverse applications make it a key molecule for researchers and professionals in organic synthesis, medicinal chemistry, and the development of new materials. A comprehensive understanding of its characteristics, as outlined in this guide, is essential for leveraging its full potential in scientific and industrial endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2(5H)-Furanone, 5-methyl- [webbook.nist.gov]
- 2. 2(5H)-Furanone, 5-methyl- [webbook.nist.gov]
- 3. 5-methyl-2(5H)-furanone [stenutz.eu]
- 4. 2(5H)-Furanone, 5-methyl- (CAS 591-11-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. GSRS [precision.fda.gov]
- 6. (S)-5-methylfuran-2(5H)-one | C5H6O2 | CID 9548740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2(5H)-Furanone, 5-methyl- [webbook.nist.gov]
- 11. 2(5H)-Furanone, 5-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [5-Methyl-2(5H)-furanone chemical properties and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7821939#5-methyl-2-5h-furanone-chemical-properties-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com